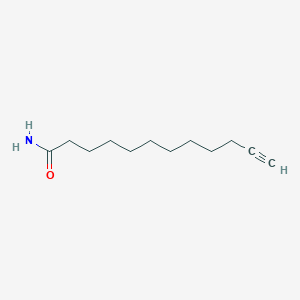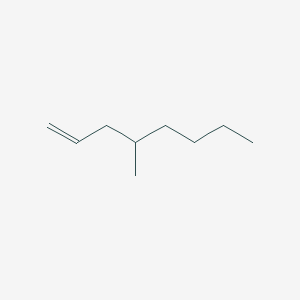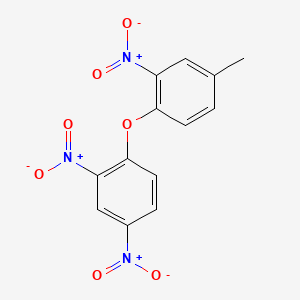
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene is an organic compound characterized by the presence of nitro groups and a phenoxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene typically involves the reaction of 2,4-dinitrophenol with 4-methyl-2-nitrochlorobenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Análisis De Reacciones Químicas
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. The phenoxy group can also participate in binding interactions with specific molecular sites, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene can be compared with similar compounds such as:
2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellant formulations.
1,6-Bis(2,4-dinitrophenoxy)-2,4-hexadiyne: Known for its ferroelectric properties.
2,4-Dinitrophenol: Widely studied for its use in biochemical research and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
6282-16-2 |
|---|---|
Fórmula molecular |
C13H9N3O7 |
Peso molecular |
319.23 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenoxy)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C13H9N3O7/c1-8-2-4-12(10(6-8)15(19)20)23-13-5-3-9(14(17)18)7-11(13)16(21)22/h2-7H,1H3 |
Clave InChI |
IGUZGDCCALKUAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


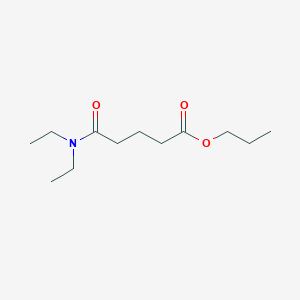
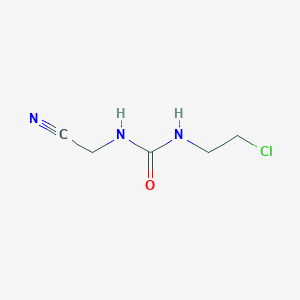
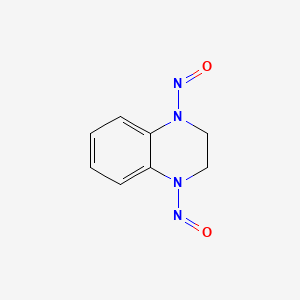

![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
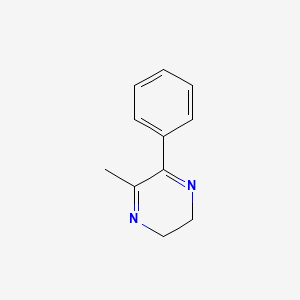
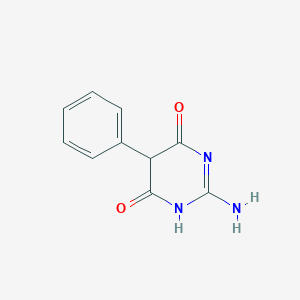
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)
